molecular formula C17H18N4O2 B15153071 N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B15153071
M. Wt: 310.35 g/mol
InChI Key: GIWVETUGOMVHNO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be achieved through several methods:

Chemical Reactions Analysis

N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Scientific Research Applications

N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be compared with other similar compounds:

The uniqueness of N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide lies in its specific structure, which imparts a broad spectrum of biological activities and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(4-butylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C17H18N4O2/c1-2-3-4-12-5-8-14(9-6-12)18-16(22)13-7-10-15-19-20-17(23)21(15)11-13/h5-11H,2-4H2,1H3,(H,18,22)(H,20,23)

InChI Key

GIWVETUGOMVHNO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN3C(=NNC3=O)C=C2

Origin of Product

United States

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